molecular formula C16H22N2O4S B2648063 1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone CAS No. 903341-76-4

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B2648063
CAS No.: 903341-76-4
M. Wt: 338.42
InChI Key: BKSLBUINQIMKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of the tosyl group and the spirocyclic structure imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Scientific Research Applications

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone has several applications in scientific research:

Mechanism of Action

While the mechanism of action for this specific compound is not explicitly mentioned in the sources, compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one were found to possess anti-ulcer activity comparable with that of omeprazole .

Future Directions

The future directions for this compound could involve further exploration of its anti-ulcer activity . Additionally, the structure–activity relationship showed that the anti-ulcer activity was more pronounced in 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives containing a shorter aliphatic amine in the 4-position , suggesting potential avenues for future research and development.

Preparation Methods

The synthesis of 1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Comparison with Similar Compounds

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone can be compared with other spirocyclic compounds such as:

The unique combination of the tosyl group and the spirocyclic structure in this compound imparts distinct chemical and biological properties that differentiate it from these similar compounds.

Properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-13-3-5-15(6-4-13)23(20,21)18-11-12-22-16(18)7-9-17(10-8-16)14(2)19/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSLBUINQIMKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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